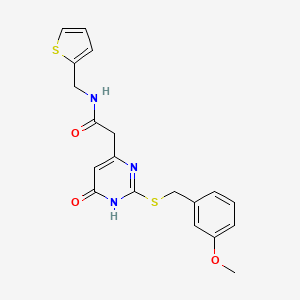

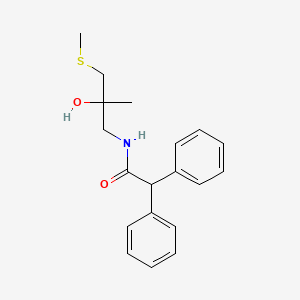

![molecular formula C12H18Cl4N2O2S B2481782 3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride CAS No. 2445785-48-6](/img/structure/B2481782.png)

3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pale yellow solid . It is offered by Benchchem for CAS No. 2445785-48-6.

Molecular Structure Analysis

The InChI code for this compound is1S/C12H16Cl2N2O2S.2ClH/c13-10-7-9 (12 (14)19-10)8-16-5-3-15 (4-6-16)2-1-11 (17)18;;/h7H,1-6,8H2, (H,17,18);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

This compound appears as a pale yellow solid . Its melting point is between 197-198°C . The molecular weight of this compound is 396.16 .Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties . In particular, one of its derivatives, compound (3b), exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . This suggests potential use in the development of new antimicrobial agents.

Antioxidant Activity

The compound and its derivatives have also been evaluated for their antioxidant activities . Compounds (2a) and (2e) showed the most potent antioxidant activity, with 95.2% and 96.3% respectively . This indicates that these compounds could be used in the development of antioxidant therapies.

Molecular Docking Studies

Molecular docking studies of the compound with cytochrome P450 14 alpha-sterol demethylase (CYP51) were carried out . All synthesized compounds exhibited good affinity with (CYP51), notably, (3a) and (3b) compounds showed the highest affinity with the lowest binding energies . This suggests potential use in drug development and structural improvements for this purpose.

Synthesis of Thiazole Derivatives

The compound has been used in the synthesis of thiazole derivatives . These derivatives were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone . This indicates its potential use in chemical synthesis and the development of new compounds.

Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole derivatives . These derivatives were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide . This indicates its potential use in chemical synthesis and the development of new compounds.

Potential Use in Tuberculosis Treatment

One specific application of a piperazine derivative is in the development of Macozinone (PBTZ169), a compound undergoing clinical studies for the treatment of tuberculosis (TB). Although the exact compound “3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride” was not mentioned, it’s possible that similar compounds could have potential applications in TB treatment.

Safety and Hazards

properties

IUPAC Name |

3-[4-[(2,5-dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O2S.2ClH/c13-10-7-9(12(14)19-10)8-16-5-3-15(4-6-16)2-1-11(17)18;;/h7H,1-6,8H2,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOMYTSOGUVNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)CC2=C(SC(=C2)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

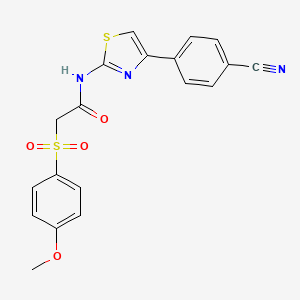

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2481703.png)

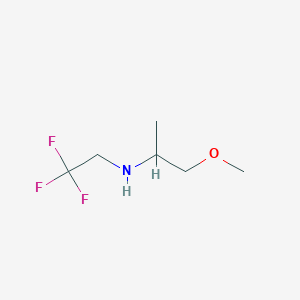

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide](/img/structure/B2481704.png)

![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)

![4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2481710.png)

![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)

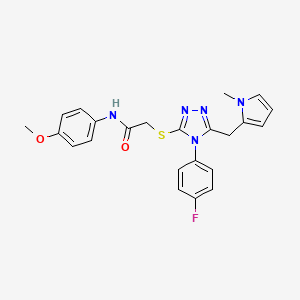

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2481722.png)